molecular formula C27H34N6O2S B2829755 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887213-98-1

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2829755
CAS No.: 887213-98-1
M. Wt: 506.67
InChI Key: OGRYPKCYPZSFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to inhibit CDK2, a target for cancer treatment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compounds Synthesis : This chemical is part of a class of compounds used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have applications in pharmaceutical research due to their biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).
  • Antihypertensive Agents Development : Some derivatives of this compound have been synthesized as potential antihypertensive agents. Their structure is related to prazosin, a medication used to treat high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
  • Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Applications in Biological Research

  • Enzyme Inhibition Studies : Some derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses (Asghari et al., 2016).
  • Antiviral and Antitumor Research : Studies have also explored the use of derivatives in antiviral and antitumor research, highlighting their potential in medical research for treating various diseases (Petrie et al., 1985).

Advanced Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used to create derivatives of this compound, indicating its role in modern chemical synthesis methods (Shaaban, 2008).
  • Metal-Free Synthesis : The compound's derivatives have been synthesized through metal-free processes, highlighting the advancement in eco-friendly chemical synthesis methods (Zheng et al., 2014).

Mechanism of Action

The compound is known to inhibit CDK2, a target for cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a 4-(4-benzylpiperazin-1-yl)-4-oxobutyl group and an isopentyl group.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride", "Isopentyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydroxide and diethyl ether to form a sodium salt.", "The 4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride is reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the sodium salt of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one to form the desired compound.", "The isopentyl alcohol is reacted with hydrochloric acid to form the corresponding chloride.", "The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the desired compound to form the final product.", "The final product is purified using methanol and recrystallization." ] }

CAS No.

887213-98-1

Molecular Formula

C27H34N6O2S

Molecular Weight

506.67

IUPAC Name

12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3

InChI Key

OGRYPKCYPZSFJR-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.